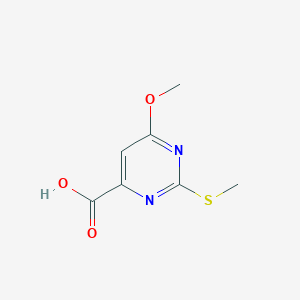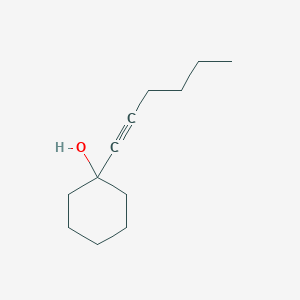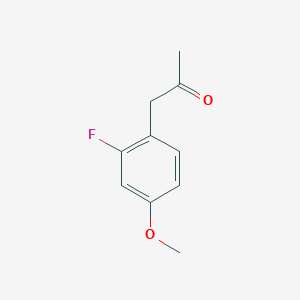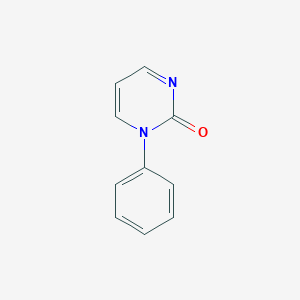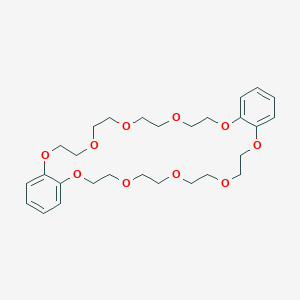
Dibenzo-30-corona-10
Descripción general
Descripción
Dibenzo-30-crown-10, also known as DB-30-10, is a macrocyclic polyether composed of two benzene rings connected by an oxygen atom. It is an important member of the crown ether family, which is a class of cyclic polyethers with a wide range of applications. DB-30-10 is one of the most widely studied and utilized crown ethers due to its unique structure and properties. It has been used in a variety of scientific fields, including organic synthesis, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
Recuperación de Platino
Dibenzo-30-corona-10: se ha utilizado en la recuperación de Platino (IV) de soluciones residuales. Este proceso implica la adsorción de platino en un material funcionalizado con éter this compound, como la resina Amberlite XAD7. La capacidad del éter para unirse a iones metálicos lo convierte en un extractante eficaz, lo que lleva a un método sencillo, eficiente y económico para la recuperación de platino. El material adsorbente se caracteriza mediante diversas técnicas, incluidas EDX, SEM, FTIR y análisis de área superficial BET. El proceso de adsorción se optimiza mediante el análisis de diseño factorial para asegurar la mejor tasa de recuperación .
Adsorción de Ruthenio
Otra aplicación es la recuperación altamente eficiente de Ruthenio de soluciones acuosas. Se ha desarrollado quitosano dopado con this compound como material adsorbente para este fin. La modificación del quitosano con el éter mejora su eficiencia de adsorción debido a la presencia de grupos hidroxilo, carboxilo y que contienen nitrógeno. La capacidad y la cinética de adsorción del material se estudian a fondo, lo que confirma su eficacia en la recuperación de rutenio .
Tratamiento de Aguas Residuales
En el campo de la ciencia ambiental, this compound se utiliza en el tratamiento de aguas residuales. Sus capacidades de alojamiento selectivo le permiten unirse y eliminar contaminantes de las aguas residuales, convirtiéndolo en un componente valioso en el proceso de tratamiento. Esta aplicación aprovecha la capacidad del compuesto para formar complejos con varios iones presentes en las aguas residuales .
Catálisis
This compound encuentra uso en la catálisis conmutable. Actúa como una molécula huésped que puede unirse selectivamente a ciertos sustratos, influyendo así en la velocidad y el resultado de las reacciones químicas. Esta propiedad es particularmente útil para crear catalizadores que se pueden activar o desactivar dependiendo de la presencia de ciertos iones .
Agentes Terapéuticos
Las capacidades de complejación del compuesto se extienden al campo médico, donde se explora como un posible agente terapéutico. Su capacidad para unirse a iones específicos se puede aprovechar para transportar agentes terapéuticos a áreas específicas del cuerpo o para crear sistemas de administración de medicamentos que liberan medicamentos en respuesta a estímulos específicos .
Aplicaciones Sensoriales
Por último, this compound se utiliza en el desarrollo de sensores. Estos sensores pueden detectar la presencia de ciertos iones o moléculas, lo que convierte al compuesto en una parte integral del mecanismo de detección. Su selectividad y propiedades de unión son clave para la funcionalidad de estos sensores .
Mecanismo De Acción
Target of Action
Dibenzo-30-crown-10 (DB30C10) is a first-generation macrocyclic host discovered by Pedersen . It is known for its ability to encapsulate metal cations, making them soluble in organic solvents . The primary targets of DB30C10 are metal cations, particularly those found in wastewater .
Mode of Action
DB30C10 interacts with its targets (metal cations) through a process known as complexation . This interaction involves the formation of complex molecules containing organic cations and neutral organic molecules . The encapsulation of metal cations by DB30C10 renders them soluble in organic solvents .
Biochemical Pathways
The biochemical pathways affected by DB30C10 primarily involve the solubilization and removal of metal cations from various environments . The downstream effects of this process include the purification of wastewater and the potential recovery of valuable metal ions .
Result of Action
The molecular and cellular effects of DB30C10’s action are largely dependent on the specific metal cations it interacts with. In general, the compound’s ability to encapsulate and solubilize these cations can lead to their removal from various environments, such as in wastewater treatment .
Action Environment
The action, efficacy, and stability of DB30C10 can be influenced by various environmental factors. For instance, the presence of certain metal cations can affect the compound’s ability to form complexes . Additionally, the solvent used can impact the solubility of the formed complexes .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Dibenzo-30-crown-10 has been shown to encapsulate metal cations and render them soluble in organic solvents . This property has led to its use in host-guest chemistry, a discipline within supramolecular chemistry . The nature of these interactions is primarily electrostatic, involving the ether oxygen atoms in the crown ether and the positive charge on the metal cation .
Molecular Mechanism
The molecular mechanism of Dibenzo-30-crown-10 primarily involves its interaction with metal cations. The crown ether forms a complex with the cation, with the ether oxygen atoms coordinating to the metal . This can influence the behavior of the cation, potentially affecting processes such as ion transport or enzymatic reactions that depend on these metal ions .
Temporal Effects in Laboratory Settings
Its complexation with metal cations is known to be reversible , suggesting that its effects may vary over time depending on the presence and concentration of these cations
Propiedades
IUPAC Name |
2,5,8,11,14,21,24,27,30,33-decaoxatricyclo[32.4.0.015,20]octatriaconta-1(38),15,17,19,34,36-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40O10/c1-2-6-26-25(5-1)35-21-17-31-13-9-29-11-15-33-19-23-37-27-7-3-4-8-28(27)38-24-20-34-16-12-30-10-14-32-18-22-36-26/h1-8H,9-24H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXCSCGGRLMRZMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOC2=CC=CC=C2OCCOCCOCCOCCOC3=CC=CC=C3OCCOCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30169851 | |
| Record name | Dibenzo-30-crown-10 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30169851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
536.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17455-25-3 | |
| Record name | Dibenzo-30-crown-10 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017455253 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibenzo-30-crown-10 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30169851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibenzo-30-crown 10-Ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Dibenzo-30-crown-10 (DB30C10) primarily interacts with cations through its oxygen atoms. The size of its cavity makes it particularly suitable for complexing large cations like potassium, rubidium, cesium, and ammonium. [] This encapsulation can lead to several downstream effects:
- Increased solubility in organic solvents: Cations complexed by DB30C10 become more soluble in organic solvents, which can be useful in extraction processes. [, ]
- Stabilization of unusual oxidation states: DB30C10 has been shown to stabilize unusual oxidation states in metals like samarium. []
- Template for supramolecular structures: The complexation between DB30C10 and certain molecules, like viologens, can act as a driving force for the formation of supramolecular structures like rotaxanes and catenanes. [, , , ]
- Modification of reactivity: The complexation of DB30C10 with molecules like propylammonium can influence their reactivity, for example by facilitating E2-elimination reactions. []
A:
- Molecular formula: C28H40O10 []
- Spectroscopic data:
- 1H NMR: DB30C10 exhibits characteristic signals for the aromatic protons of the dibenzo units and the aliphatic protons of the crown ether ring. [, ]
- 13C NMR: The spectrum shows distinct peaks corresponding to the aromatic and aliphatic carbons of the molecule. []
- IR spectroscopy: DB30C10 displays characteristic absorption bands for the C-O and C-H bonds present in its structure. []
A: DB30C10 is compatible with various organic solvents, including chloroform, dichloromethane, acetonitrile, and tetrahydrofuran. [, , , , , , , , ] Its stability depends on the specific conditions:
A: DB30C10 has demonstrated catalytic activity in the gas phase by mediating the E2-elimination of propene from propylammonium complexes. [] This catalytic cycle involves the formation of an ammonium/DB30C10 complex and subsequent regeneration of the catalyst. DB30C10 also accelerates H/D exchange reactions in protonated ethylenediamine, potentially through a pre-organization effect within the crown ether cavity. [] These findings suggest potential applications in gas-phase catalysis and highlight the ability of DB30C10 to influence reaction pathways through non-covalent interactions.
ANone: Computational chemistry plays a crucial role in understanding the structure, binding affinities, and conformational dynamics of DB30C10 and its complexes.
ANone: While DB30C10 itself doesn't possess inherent "activity" in the traditional sense, its structure significantly influences its binding affinity and selectivity for different cations.
ANone: Alternatives to DB30C10 depend on the desired application. Some possibilities include:
- Other crown ethers: Different crown ethers, like dibenzo-24-crown-8 (DB24C8), dicyclohexano-18-crown-6 (DCH18C6), or benzo-15-crown-5, could be considered depending on the size and charge of the target cation. [, , , , , ]
- Cryptands: Cryptands offer a more rigid and pre-organized cavity compared to crown ethers, potentially providing higher selectivity and binding affinity for specific cations. [, ]
- Calixarenes: Calixarenes are macrocyclic compounds that can also bind cations and neutral molecules, providing an alternative to crown ethers for certain applications. []
ANone: Research on DB30C10 utilizes a range of techniques and resources:
A: DB30C10 was first synthesized by Charles Pedersen in 1967, along with other crown ethers. [] This discovery marked a significant milestone in supramolecular chemistry, leading to the development of host-guest chemistry and the recognition of non-covalent interactions as powerful tools for molecular recognition and self-assembly. The discovery of crown ethers, including DB30C10, earned Pedersen the Nobel Prize in Chemistry in 1987, alongside Donald Cram and Jean-Marie Lehn. Since its discovery, DB30C10 has been extensively studied for its ability to selectively bind cations and as a building block for supramolecular structures like rotaxanes and catenanes. [, , , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





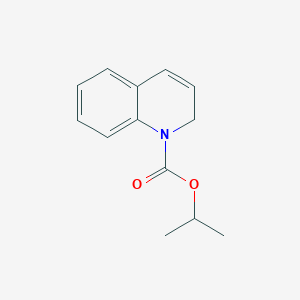




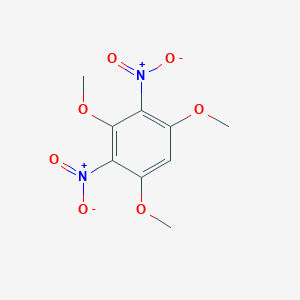
![1-[2-(2-Ethoxyethoxy)ethoxy]hexane](/img/structure/B100552.png)
